(2,5-Dimethylphenyl)urea
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Overview
Description
(2,5-Dimethylphenyl)urea is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation into Isoxazoles
The compound 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, which can be transformed into a urea derivative, has been utilized in the synthesis of sulfonamides and isoxazole fragments. This synthesis involves a process known as the Curtius rearrangement (Potkin, Petkevich, & Zalesskaya, 2009).
Anti-Cancer Properties
Benzyl urea derivatives, including those with a (2,5-dimethylphenyl)urea structure, have been studied for their anti-cancer properties. Quantitative structure–activity relationship (QSAR) studies have correlated structural properties with anti-tumor activities, leading to the synthesis and biological evaluation of these compounds for their anti-cancer effects (Lokwani et al., 2011).
Anion Coordination Chemistry
Protonated urea-based ligands, including N-(2,5-dimethylphenyl)-N′-(3-pyridy1)urea, have been utilized in anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragment, and water molecules (Wu et al., 2007).
Skin Penetration Enhancers
Urea analogues, including those related to dimethylphenyl urea, have been assessed as skin penetration enhancers for various penetrants. They are particularly effective when delivered from propylene glycol, enhancing the permeation of certain substances (Williams & Barry, 1989).
Molecular Structure and Computational Studies
Studies have been conducted on molecules such as 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol to investigate their molecular structure, thermodynamic properties, and nonlinear optical properties, using density functional calculations (Tanak, 2012).
Molecular Docking and NLO Properties
Further computational studies on molecules like 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol have explored molecular docking, non-linear optical (NLO) properties, and potential as antitumor agents (Karakurt et al., 2016).
Mechanism of Action
Target of Action
Urea derivatives have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of (2,5-Dimethylphenyl)urea is currently unknown. Urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function
Biochemical Pathways
Urea and its derivatives are known to play roles in various biochemical pathways, including nitrogen metabolism
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound and its distribution within the body .
Result of Action
Urea derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound . .
Biochemical Analysis
Biochemical Properties
Urea derivatives are increasingly used in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties .
Cellular Effects
Urea derivatives have been shown to have antiproliferative effects against human cancer cells .
Molecular Mechanism
Urea and its derivatives are known to participate in various reactions such as the formation of oximes and hydrazones .
Temporal Effects in Laboratory Settings
The evaluation of effects which vary over time is essential in biochemical research .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of (2,5-Dimethylphenyl)urea in animal models. Studies on urea supplementation in cattle have shown that it can influence animal performance .
Metabolic Pathways
Urea is a key component of the urea cycle, a metabolic pathway that transforms nitrogen to urea for excretion from the body .
Transport and Distribution
Urea transporters play a crucial role in the transport and distribution of urea in cells .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Properties
IUPAC Name |
(2,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRWINLCMAOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.